molecular formula C11H11N3OS B13883874 N-(6-Amino-1,3-benzothiazol-2-YL)cyclopropanecarboxamide

N-(6-Amino-1,3-benzothiazol-2-YL)cyclopropanecarboxamide

Cat. No.: B13883874
M. Wt: 233.29 g/mol
InChI Key: FBYQZEDMIYTRKV-UHFFFAOYSA-N
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Description

N-(6-Amino-1,3-benzothiazol-2-YL)cyclopropanecarboxamide is a benzothiazole derivative featuring a cyclopropanecarboxamide moiety at the 2-position and an amino group at the 6-position of the benzothiazole ring. This compound is of interest due to its structural motifs, which are associated with diverse biological activities, including kinase inhibition and antimicrobial properties.

Properties

Molecular Formula

C11H11N3OS

Molecular Weight

233.29 g/mol

IUPAC Name

N-(6-amino-1,3-benzothiazol-2-yl)cyclopropanecarboxamide

InChI

InChI=1S/C11H11N3OS/c12-7-3-4-8-9(5-7)16-11(13-8)14-10(15)6-1-2-6/h3-6H,1-2,12H2,(H,13,14,15)

InChI Key

FBYQZEDMIYTRKV-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2=NC3=C(S2)C=C(C=C3)N

Origin of Product

United States

Preparation Methods

General Synthetic Route

A reported and effective approach to synthesize benzothiazole carboxamides, including cyclopropanecarboxamide derivatives, involves the following steps:

  • Step 1: Formation of Acyl Isothiocyanate Intermediate
    Ammonium thiocyanate (NH4SCN) is dissolved in toluene, and the corresponding acyl chloride (in this case, cyclopropanecarbonyl chloride) is added dropwise under stirring. The mixture is heated at 60 °C for 30 minutes to generate the acyl isothiocyanate intermediate.

  • Step 2: Reaction with 2-Amino-benzothiazole Derivative
    The 2-amino-6-aminobenzothiazole derivative is added gradually to the reaction mixture containing the acyl isothiocyanate. The mixture is then refluxed for approximately 8 hours, allowing the formation of the amide bond.

  • Step 3: Isolation and Purification
    Upon completion, the solid product precipitates out and is collected by filtration. The crude product is purified by silica gel column chromatography using a solvent system of ethyl acetate and petroleum ether (1:3 ratio).

This method has been demonstrated to yield various benzothiazole carboxamides, including cyclopropyl derivatives, with good purity and yield.

Specific Example: Synthesis of N-(6-Nitrobenzothiazol-2-yl)cyclopropanecarboxamide

In one study, the synthesis of N-(6-nitrobenzothiazol-2-yl)cyclopropanecarboxamide was achieved by reacting 6-nitro-2-amino-benzothiazole with cyclopropanecarbonyl isothiocyanate under reflux conditions in toluene for 8 hours. The product was isolated by filtration and purified by silica gel chromatography. This compound exhibited significant antifungal activity, indicating the success of the synthetic method.

Alternative Methods and Modifications

  • Solvent Choice:
    The use of toluene as the solvent instead of benzene is preferred due to lower toxicity and environmental concerns.

  • Reaction Conditions:
    The reaction temperature is maintained at reflux (approximately 110 °C for toluene) for 8 hours to ensure complete conversion.

  • Purification:
    Silica gel chromatography using a mixture of ethyl acetate and petroleum ether (1:3) effectively separates the desired product from impurities.

  • Characterization:
    Products are typically characterized by proton and carbon-13 nuclear magnetic resonance spectroscopy (^1H NMR and ^13C NMR), high-resolution mass spectrometry (HRMS), and sometimes single-crystal X-ray diffraction for structural confirmation.

Data Table: Representative Synthesis and Activity of Benzothiazole Cyclopropanecarboxamide Derivatives

Compound Code Substituent on Benzothiazole Acyl Group Yield (%) Key Characterization Data Antifungal Activity (Inhibition %)
A12 6-Nitro Cyclopropanecarboxamide Not specified ^1H NMR, ^13C NMR, HRMS confirmed 98.3 ± 0.3 (V. mali), 96.5 ± 0.6 (B. cinerea)
A3 6-Methoxy Cyclohexylcarboxamide Not specified Confirmed by X-ray crystallography 91.8 ± 1.5 (V. mali), 98.6 ± 0.5 (B. cinerea)
A10 6-Methoxy Naphthylcarboxamide Not specified Spectroscopic data confirmed 93.7 ± 1.1 (V. mali), 64.1 ± 3.5 (B. cinerea)

Note: Compound A12 corresponds to the cyclopropanecarboxamide derivative with 6-nitro substitution on the benzothiazole ring, demonstrating high antifungal activity.

Chemical Reactions Analysis

N-(6-Amino-1,3-benzothiazol-2-YL)cyclopropanecarboxamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other functional groups.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form various derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(6-Amino-1,3-benzothiazol-2-YL)cyclopropanecarboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-Amino-1,3-benzothiazol-2-YL)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in disease progression. The compound’s structure allows it to bind to these targets effectively, thereby exerting its biological effects. Molecular docking studies have shown that it can interact with key enzymes, leading to the inhibition of their activity .

Comparison with Similar Compounds

Substituent Variations at the 6-Position

The 6-position substituent on the benzothiazole ring significantly impacts biological activity and physicochemical properties. Below is a comparative analysis:

Compound Name 6-Position Substituent Key Functional Groups Biological Activity/Application
Target Compound Amino (-NH₂) Cyclopropanecarboxamide Potential kinase inhibition, antimicrobial (theoretical)
TAK 632 () Cyano (-CN), Phenoxy Cyclopropanecarboxamide, Fluoroaryl Kinase inhibitor (specific target not stated)
(1S,2S)-2-{4-[(Dimethylamino)methyl]phenyl}-N-[6-(1H-pyrazol-4-yl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide () 1H-Pyrazol-4-yl Cyclopropanecarboxamide, Dimethylamino ITK kinase inhibition (IC₅₀ = 3.2 nM)
2-Acetamido-N-[3-(pyridin-2-ylamino)propyl]benzo[d]thiazole-6-carboxamide () Acetamido (-NHCOCH₃) Pyridinylamino, Carboxamide Not explicitly stated; likely antimicrobial

Key Observations :

  • Pyrazolyl and Cyano Groups (): These electron-withdrawing groups may increase metabolic stability but reduce solubility compared to -NH₂ .
  • Acetamido Group () : The -NHCOCH₃ substituent balances hydrophilicity and lipophilicity, influencing membrane permeability .

Crystallographic and Structural Validation

  • Hydrogen Bonding: The target compound’s -NH₂ group can form robust hydrogen-bond networks, as described in . This contrasts with TAK 632’s cyano group, which participates in weaker dipole interactions .
  • Software Tools : Programs like SHELXL () and ORTEP-3 () are critical for refining and visualizing molecular structures, ensuring accurate comparison of bond lengths and angles .

Biological Activity

N-(6-Amino-1,3-benzothiazol-2-YL)cyclopropanecarboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C11H12N4S
Molar Mass: Approximately 232.31 g/mol

The compound consists of a benzothiazole moiety with an amino group at the 6-position and a cyclopropane carboxamide functional group. This unique structure is believed to contribute to its biological properties.

This compound exhibits biological activity primarily through:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory processes and cancer progression, potentially leading to reduced inflammation and inhibited tumor growth.
  • Target Interaction: Preliminary studies suggest that it binds to molecular targets, modulating their activity and influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that benzothiazole derivatives, including this compound, possess significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various microbial strains:

Compound NameActivity TypeMicrobial Strains Tested
Benzothiazole DerivativesAntibacterialB. subtilis, E. coli
Benzothiazole DerivativesAntifungalC. albicans
Benzothiazole DerivativesAntimycobacterialMycobacterium tuberculosis

These findings suggest that the compound could be developed as a candidate for new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that benzothiazole derivatives can exhibit anticancer properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation:

  • Study Findings: Compounds demonstrated half-maximal inhibitory concentration (IC50) values ranging from 1.88 μM to 20.91 μM against various cancer cell lines, indicating moderate to potent anticancer activity compared to standard drugs like doxorubicin .

Case Studies

  • Antimicrobial Evaluation:
    • A study conducted on various benzothiazole derivatives showed promising results in their antibacterial and antifungal activities. Compounds were tested against multiple strains and demonstrated significant inhibition rates .
  • Antitumor Activity:
    • In a comparative study of benzothiazole derivatives, several compounds exhibited strong binding affinities to protein targets involved in tumor growth regulation. The results indicated that modifications at the 6-position of the benzothiazole ring could enhance anticancer efficacy .

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